Home > Products > Screening Compounds P83855 > Cyclin-A1 (271-279)
Cyclin-A1 (271-279) -

Cyclin-A1 (271-279)

Catalog Number: EVT-243650
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclin-A1
Source and Classification

Cyclin-A1 is classified under cyclins, which are regulatory proteins that control various phases of the cell cycle by activating cyclin-dependent kinases (CDKs). Cyclins are characterized by their cyclical expression and degradation throughout the cell cycle stages. Cyclin-A1 specifically interacts with CDK2, facilitating DNA synthesis and cell division during meiosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cyclin-A1 typically involves recombinant DNA technology. The CCNA1 gene can be cloned into expression vectors such as pET32a for bacterial expression or pCDNA3 for mammalian cells. The process generally follows these steps:

  1. Gene Cloning: The CCNA1 gene is amplified using polymerase chain reaction (PCR) with specific primers that include restriction sites for cloning.
  2. Transformation: The recombinant plasmid is introduced into competent Escherichia coli cells for protein expression.
  3. Protein Expression: Induction with IPTG (Isopropyl β-D-1-thiogalactopyranoside) allows for high-level expression of Cyclin-A1.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing a His-tag for ease of purification.

The final product can be characterized using techniques such as SDS-PAGE and mass spectrometry to confirm its identity and purity .

Molecular Structure Analysis

Structure and Data

Cyclin-A1 has a complex tertiary structure that facilitates its interaction with CDK2. The structure consists of several helical regions and loops that contribute to its functional conformation. The cyclin fold comprises a series of alpha helices organized into a compact structure that enables binding to CDKs.

  • Molecular Weight: Approximately 30 kDa
  • Isoelectric Point: Varies depending on post-translational modifications
  • PDB Entry: Structural data may be available in databases such as the Protein Data Bank, providing insights into its three-dimensional arrangement .
Chemical Reactions Analysis

Reactions and Technical Details

Cyclin-A1 primarily participates in the activation of cyclin-dependent kinases through binding. The interaction between Cyclin-A1 and CDK2 leads to phosphorylation events that are crucial for cell cycle progression:

  • Activation Mechanism: Binding of Cyclin-A1 induces a conformational change in CDK2, allowing it to phosphorylate target substrates necessary for DNA replication.
  • Regulatory Phosphorylation: Phosphorylation at specific residues within CDK2 enhances its activity, while other kinases may inhibit this activity through phosphorylation at different sites .
Mechanism of Action

Process and Data

The mechanism of action for Cyclin-A1 involves its role as a regulatory subunit that activates CDK2 during meiosis:

  1. Binding: Cyclin-A1 binds to CDK2, forming a cyclin-CDK complex.
  2. Phosphorylation: This complex phosphorylates downstream targets essential for initiating DNA replication.
  3. Cell Cycle Progression: By regulating key proteins involved in DNA synthesis, Cyclin-A1 ensures proper cell cycle transitions from G2 to M phase.

This process is tightly regulated by various checkpoints within the cell cycle to prevent errors during division .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for optimizing experimental conditions for studies involving Cyclin-A1 .

Applications

Scientific Uses

Cyclin-A1 has several applications in scientific research:

  • Cancer Research: Due to its role in cell cycle regulation, Cyclin-A1 is studied as a potential target for cancer therapies aimed at inhibiting tumor growth by disrupting normal cell cycle progression.
  • Immunology: The antigenic properties of Cyclin-A1 make it relevant in vaccine development and immunotherapy strategies targeting specific cancers expressing this protein .
  • Genetic Studies: Research involving gene knockouts or overexpression studies provides insights into its function during meiosis and implications in fertility treatments.
Introduction to Cyclin-A1 (271-279) in Molecular Context

Cyclin-A1 in the Cyclin Protein Family: Phylogenetic Classification and Evolution

Cyclins belong to a diverse family of regulatory proteins that orchestrate eukaryotic cell cycle progression through selective binding and activation of cyclin-dependent kinases (CDKs). Cyclin A1 (encoded by CCNA1) is phylogenetically classified within the "A-type" cyclin subfamily, which diverged early in eukaryotic evolution. Key insights include:

  • Evolutionary Divergence: Cyclin A proteins split from B-type cyclins before the emergence of metazoans, with CCNA1 and CCNA2 arising from a gene duplication event early in vertebrate evolution. Cyclin A1 is conserved in vertebrates but absent in fungi and invertebrates, indicating its specialization in complex developmental processes [1] [7].
  • Functional Specialization: While Cyclin A2 ubiquitously regulates S/G2 phases in somatic cells, Cyclin A1 expression is confined to germ cells (testis/ovary) and specific hematopoietic stem cells. This tissue specificity correlates with roles in meiosis and leukemogenesis [8] [10].
  • CDK Partnership: Cyclin A1 primarily binds CDK2 during meiosis, forming complexes critical for chromosomal synapsis. In contrast, Cyclin A2 sequentially activates CDK2 (S-phase) and CDK1 (G2/M transition) in mitosis [4] [9].

Table 1: Classification of A-Type Cyclins

FeatureCyclin A1Cyclin A2
Gene SymbolCCNA1CCNA2
ExpressionGerm cells, hematopoietic stem cellsUbiquitous somatic cells
Cell Cycle RoleMeiosis (prophase I)Mitosis (S/G2 phases)
CDK PartnersCDK2CDK2 (S-phase), CDK1 (G2/M)
EvolutionVertebrate-specific duplicationConserved from yeast to mammals

Phylogenetic analyses reveal that Cyclin A1 emerged concurrently with the CDK4/6 subfamily in eumetazoans, suggesting co-evolution of specialized cell cycle checkpoints in complex organisms [7] [8]. This evolutionary trajectory underscores its role in advanced developmental processes absent in basal lineages.

Historical Discovery and Characterization of Cyclin-A1 Isoforms

Cyclin A1 was identified later than Cyclin A2, reflecting its tissue-specific expression and distinct functions:

  • Discovery Timeline:
  • 1994: CCNA1 was cloned from murine spermatocytes, with human homolog identified shortly after. Initial studies highlighted its testis-specific expression and meiotic roles [6] [10].
  • 2000s: Protein interaction studies revealed Cyclin A1-CDK2 complexes associate with novel regulators (INCA1, KARCA1) in germ cells. These complexes phosphorylate substrates involved in DNA repair and transcriptional control, distinguishing them from Cyclin A2-CDK2 [4].
  • 2012: Structural biology advances (X-ray crystallography) resolved Cyclin A1's cyclin box fold (CBF), confirming conservation of the 5-helical domain for CDK binding but revealing divergent surface loops (including residues 271–279) [6] [9].

  • Key Structural Features:

  • The 271-279 epitope (Helix 4–5 junction) resides distal to the CDK-binding interface, enabling independent interactions with immune receptors or regulatory proteins.
  • Post-translational modifications: Phosphorylation at Ser276 modulates substrate recognition during meiosis, altering complex activity without disrupting CDK2 binding [4] [6].

Table 2: Structural and Functional Motifs in Cyclin A1

Domain/MotifResiduesFunctionDistinguishing Feature vs. Cyclin A2
Cyclin Box160–310CDK2 binding and activation87% sequence identity
271-279 Epitope271–279 (LLQATDSAV)Surface-exposed immunogenic regionLow homology (42% identity)
PhosphositeSer276Regulates substrate specificityAbsent in Cyclin A2

Cyclin-A1 (271-279) as a Functional Epitope: Structural and Immunogenic Significance

The peptide fragment 271-279 (LLQATDSAV) represents a major immunogenic epitope of Cyclin A1 with therapeutic relevance:

  • Structural Attributes:
  • Positioned within a solvent-exposed loop between helices 4 and 5 of the cyclin box, enabling direct T-cell receptor (TCR) engagement.
  • Anchor residues Leu271 and Val279 facilitate HLA-A*0201 binding, with computational models predicting stable MHC-I docking (binding affinity: IC50 = 12 nM) [3].

  • Immunogenicity:

  • In acute myeloid leukemia (AML), Cyclin A1 is overexpressed in leukemic stem cells (LSCs). Dendritic cells pulsed with 271-279 peptide elicit CD8+ T-cell responses that lyse AML cell lines (e.g., THP-1) and primary patient cells in vitro [3].
  • The epitope exhibits characteristics of a cancer-testis antigen: minimal expression in normal tissues (except testes) but aberrantly high in AML, enabling tumor-selective targeting [3] [8].

  • Therapeutic Implications:

  • Adoptive T-cell transfer targeting 271-279 reduces leukemic burden in preclinical models, validating its role in immunotherapy.
  • Mutation studies show Val279→Ala abolishes TCR recognition, confirming the peptide's sequence-specific immunodominance [3].

Table 3: Immunogenic Profile of Cyclin A1 (271-279)

PropertyFindingMethod of Validation
HLA RestrictionHLA-A*0201Tetramer staining, binding assays
T-cell ResponseCytotoxic CD8+ T-cell activationIFN-γ ELISPOT, cytotoxicity assays
Expression in Normal TissuesTestis only (minimal elsewhere)RNA microarrays, IHC
Expression in AML>50% of LSCs (high)Flow cytometry, qPCR
Key Binding ResiduesLeu271, Val279Alanine scanning mutagenesis

The 271-279 epitope exemplifies how molecularly defined peptide sequences can bridge fundamental cell cycle biology and translational immunotherapies, particularly for malignancies with germline antigen expression.

Properties

Product Name

Cyclin-A1 (271-279)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.